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Compound of Interest

3-Phenylisoxazole-5-carboxylic
Compound Name: o
aci

Cat. No.: B081110

An In-depth Technical Guide on the Spectroscopic Data of 3-Phenylisoxazole-5-carboxylic
Acid Derivatives

This guide provides a comprehensive overview of the spectroscopic data for 3-
phenylisoxazole-5-carboxylic acid and its derivatives, targeting researchers, scientists, and
professionals in drug development. It includes detailed tables of NMR and HRMS data,
experimental protocols for synthesis and characterization, and visualizations of relevant
biological pathways and experimental workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for a range of 3-phenylisoxazole-
5-carboxylic acid derivatives, facilitating comparison and analysis.

Table 1: *H NMR Spectroscopic Data for 3-Phenylisoxazole Derivatives
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Isoxazole-H Other Signals
Compound Ar-H (ppm) Solvent
(ppm) (ppm)
3,5- 7.91-7.81 (m,
diphenylisoxazol 4H), 7.53-7.43 6.84 (s, 1H) CDCls
e (m, 6H)
7.87 (dt, J =3.9,
2.2 Hz, 2H), 7.73
3-phenyl-5-(p- (d, J=8.2 Hz,
_ 6.77 (s, 1H) 2.40 (s, 3H,CHs) CDCls
tolyl)isoxazole 2H), 7.53-7.39
(m, 3H), 7.28 (d,
J=7.9 Hz, 2H)
7.87-7.83 (m,
5-(4-
2H), 7.79-7.75
chlorophenyl)-3- 6.81 (s, 1H) CDCls
, (m, 2H), 7.50—
phenylisoxazole
7.44 (m, 5H)
3-(4- 7.85-7.79 (m,
chlorophenyl)-5- 4H), 7.52-7.45 6.80 (s, 1H) CDCls
phenylisoxazole (m, 5H)
7.84-7.82 (m,
2H), 7.74 (d, J =
3-(4-
8.5 Hz, 2H), 7.61
bromophenyl)-5- 6.80 (s, 1H) CDCls
i (d, J=8.5Hz,
phenylisoxazole
2H), 7.51-7.46
(m, 3H)
Ethyl 3- 7.79-7.75 (m, 429(q,J=7.2
phenylisoxazole-  2H), 7.50-7.45 9.01 (s, 1H) Hz, 2H), 1.30 (t, CDCls
4-carboxylate (m, 3H) J=7.2Hz, 3H)
_ 7.73-7.65 (m,
4-nitro-3-
_ 2H), 7.58-7.51 9.37 (s, 1H) CDCls
phenylisoxazole
(m, 3H)

Table 2: 13C NMR Spectroscopic Data for 3-Phenylisoxazole Derivatives
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Aromatic C Isoxazole C Other Signals
Compound Solvent
(ppm) (Ppm) (ppm)
35 130.1, 129.9,
f _ 129.0, 128.9, 170.3, 162.9,
diphenylisoxazol CDCIs
128.8, 127.4, 97.4
e
126.7, 125.7
140.4, 129.8,
3-phenyl-5-(p- 129.6, 129.1, 170.5, 162.8,
) 21.4 (CHs) CDCls
tolyl)isoxazole 128.8, 126.7, 96.8
125.6, 124.6
136.3, 130.1,
5-(4-
129.3, 128.9, 169.2, 163.0,
chlorophenyl)-3- CDCls
128.9,127.1, 97.8
phenylisoxazole
126.8,125.9
136.0, 130.3,
3-(4-
129.2,129.0, 170.6, 161.9,
chlorophenyl)-5- CDCls
_ 128.0, 127.6, 97.2
phenylisoxazole
127.2,125.8
132.1, 130.3,
3-(4-
129.0, 128.2, 170.7, 162.0,
bromophenyl)-5- CDCls
i 128.0, 127.2, 97.2
phenylisoxazole
125.8, 124.3
Ethyl 3- 160.9 (C=0),
] 130.2, 129.5, 164.1, 161.3,
phenylisoxazole- 61.1 (CH2), 14.1 CDCls
128.2, 127.3 113.1
4-carboxylate (CHs)
4-nitro-3- 131.3,129.9, 164.0, 156.6,
) DMSO-ds
phenylisoxazole 129.0, 125.6 134.2

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 3-Phenylisoxazole Derivatives

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Molecular
Compound lon Calculated m/z Found m/z
Formula

5-Phenyl-3-
(quinolin-2- C1sH13N20+ [M+H]* 273.1022 273.1027

yl)isoxazole

3-(8-
Bromoquinolin-2-
yl)-5-
phenylisoxazole

Ci1sH12BrN20" [M+H]* 351.0133 351.0139

5-(3-
Bromophenyl)-3-

o C18H12BrN20+ [M+H]* 351.0133 351.0139
(quinolin-2-

yl)isoxazole

Ethyl 3-
phenylisoxazole-  Ci2H11NOs [M+H]*+ 218.0811 218.0810

4-carboxylate

1-(3-(4-
(trifluoromethyl)p

_ C12HsFsNO2 [M+H]* 256.0579 256.0565
henyl)isoxazol-4-

yl)ethan-1-one

Experimental Protocols
General Synthesis of 3-Phenylisoxazole-5-carboxylic
Acid Derivatives

A common route for the synthesis of 3-phenylisoxazole-5-carboxylic acid involves the
reaction of a chalcone with hydroxylamine hydrochloride. The resulting isoxazole can then be
further modified. For instance, the carboxylic acid can be esterified or converted to an amide.

A general procedure is as follows:

o Chalcone Synthesis: An appropriate aromatic aldehyde is reacted with an aromatic ketone in
an aqueous alcoholic solution containing a base (e.g., NaOH or KOH) to form the
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corresponding chalcone.

» |soxazole Ring Formation: The synthesized chalcone is then refluxed with hydroxylamine
hydrochloride and a base such as sodium acetate in a suitable solvent like ethanol. This
cyclization reaction forms the isoxazole ring.

» Hydrolysis (for carboxylic acid): If the starting materials lead to an ester, hydrolysis under
acidic or basic conditions can yield the desired carboxylic acid. For example, ethyl 5-phenyl-
3-isoxazolecarboxylate can be hydrolyzed to 5-phenylisoxazole-3-carboxylic acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a 400 or 500 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent
such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), with tetramethylsilane
(TMS) used as an internal standard.[1]

High-Resolution Mass Spectrometry (HRMS): HRMS data is generally acquired using an ESI-
TOF (Electrospray lonization - Time of Flight) mass spectrometer to determine the accurate
mass and confirm the elemental composition of the synthesized compounds.[1]

Biological Activity and Signaling Pathways

Derivatives of 3-phenylisoxazole-5-carboxylic acid have been investigated for various
biological activities, including xanthine oxidase inhibition and antibacterial effects.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of
hypoxanthine to xanthine and then to uric acid.[2] Overproduction of uric acid can lead to
hyperuricemia and gout. Several 5-phenylisoxazole-3-carboxylic acid derivatives have shown
potent inhibitory activity against xanthine oxidase.[3] The mechanism of inhibition is often a
mixed-type, where the inhibitor can bind to both the free enzyme and the enzyme-substrate
complex.[4]
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Caption: Inhibition of Xanthine Oxidase by 3-phenylisoxazole derivatives.

Antibacterial Activity

Isoxazole derivatives are known to possess antibacterial properties.[5] The mechanism of
action can vary, but they often target essential bacterial processes. These can include the
inhibition of protein synthesis, disruption of metabolic pathways, or interference with cell wall or
membrane integrity.[5] Bacteriostatic agents typically inhibit bacterial growth by targeting
processes like protein synthesis, while bactericidal agents lead to cell death, often by disrupting
the cell wall or membrane.[5]
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Caption: Potential antibacterial mechanisms of isoxazole derivatives.

Experimental Workflow

The general workflow for the synthesis and characterization of 3-phenylisoxazole-5-
carboxylic acid derivatives is a systematic process from starting materials to final analysis.
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Caption: General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylisoxazole-5-carboxylic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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